

2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone

molecular structure and conformation

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Compound of Interest

Compound Name: 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone

Cat. No.: B1274033

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An In-depth Technical Guide on 2-Bromo-1-(3,4-dimethylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, conformation, and key chemical properties of 2-Bromo-1-(3,4-dimethylphenyl)ethanone, a significant intermediate in organic synthesis.

Physicochemical and Structural Data

2-Bromo-1-(3,4-dimethylphenyl)ethanone is an aromatic ketone featuring a bromine substituent on the alpha-carbon relative to the carbonyl group. Its core structure is based on an acetophenone moiety with two methyl groups on the phenyl ring.

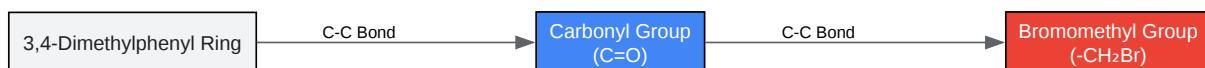
Table 1: Key Physicochemical Properties

Property	Value	Reference
CAS Number	2633-50-3	[1] [2] [3]
Molecular Formula	C ₁₀ H ₁₁ BrO	[1] [3]
Molecular Weight	227.10 g/mol	[2] [3]
Monoisotopic Mass	225.99933 Da	[4] [5]
Synonyms	2-bromo-3',4'-dimethylacetophenone, 3,4-dimethylphenacyl bromide	[6]

| Storage Conditions | Inert atmosphere, 2-8°C or Room Temperature, Sealed in dry [\[2\]](#)[\[7\]](#) |

Molecular Structure and Connectivity

The molecular structure consists of a central carbonyl group linking a 3,4-dimethylphenyl ring to a bromomethyl group. The IUPAC name for this compound is 2-bromo-1-(3,4-dimethylphenyl)ethanone. The connectivity of these primary functional groups is a determinant of its chemical reactivity, particularly its use as an alkylating agent in the synthesis of more complex molecules.[\[8\]](#)



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Figure 1: Functional group connectivity in 2-Bromo-1-(3,4-dimethylphenyl)ethanone.

Molecular Conformation

While specific crystallographic data for 2-Bromo-1-(3,4-dimethylphenyl)ethanone is not widely published, the conformation can be inferred from studies on analogous α -bromoacetophenone derivatives. The key conformational aspect is the dihedral angle between the plane of the phenyl ring and the carbonyl group (C=O).

Studies on related 2'-substituted acetophenones suggest a strong preference for an s-trans conformation.[9] In this arrangement, the bulky bromine atom is positioned away from the phenyl ring to minimize steric hindrance. The alternative s-cis conformation, where the carbonyl oxygen and bromine are syn-periplanar, would result in significant steric and electronic repulsion, making it less stable.[9] The planarity is influenced by a balance between steric effects from the ortho-substituent (the methyl group at position 3) and the electronic conjugation between the phenyl ring and the carbonyl group.

Synthesis and Experimental Protocols

This compound is typically synthesized via the α -bromination of the corresponding ketone, 1-(3,4-dimethylphenyl)ethanone. A common and effective brominating agent for this reaction is N-Bromosuccinimide (NBS), which allows for selective monobromination at the alpha-position.[10] While a specific protocol for the title compound is not detailed in the provided results, a general procedure for the synthesis of α -bromoacetophenones using NBS can be adapted.

Experimental Protocol: General Synthesis of α -Bromoacetophenones

This protocol is based on analogous preparations of similar compounds and represents a standard laboratory procedure.[10][11]

- Materials:
 - Substituted Acetophenone (e.g., 1-(3,4-dimethylphenyl)ethanone) (1.0 eq)
 - N-Bromosuccinimide (NBS) (1.0 eq)
 - Solvent (e.g., Dichloromethane, PEG-400, or Chloroform)[10][12]
 - Reaction vessel (jacketed, if temperature control is needed)
- Procedure:
 - The starting acetophenone derivative is dissolved in an appropriate solvent within the reaction vessel.
 - N-Bromosuccinimide (1.0 equivalent) is added to the solution. For reactions that are exothermic or require specific temperature control, this may be done portion-wise at a

reduced temperature (e.g., 0-5°C).[13]

- The reaction mixture is stirred at a controlled temperature. Some preparations may utilize sonication or heating to facilitate the reaction.[10]
- The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Upon completion, the reaction mixture is quenched, typically with water.
- The product is extracted into an organic solvent (e.g., dichloromethane).
- The combined organic layers are washed (e.g., with saturated sodium bicarbonate solution), dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude product.[11]
- Further purification can be achieved through recrystallization or column chromatography.



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Figure 2: General workflow for the synthesis of 2-Bromo-1-(3,4-dimethylphenyl)ethanone.

Spectroscopic Characterization

While specific spectra for this exact compound are not provided in the search results, the structure can be unequivocally confirmed using standard spectroscopic techniques:

- ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the two protons of the bromomethyl group (-CH₂Br), typically in the range of 4.4 ppm.[10] Singlets for the two aromatic methyl groups and multiplets for the aromatic protons on the phenyl ring would also be present.
- ¹³C NMR: The carbon NMR would show a signal for the brominated carbon (-CH₂Br) at approximately 30-35 ppm and the carbonyl carbon signal around 190 ppm.[10]

- IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration, typically found in the region of 1680-1700 cm^{-1} .
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the elemental composition, $\text{C}_{10}\text{H}_{11}\text{BrO}$.^[1] The mass spectrum would show a characteristic isotopic pattern for bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio).

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